Welcome to the BenchChem Online Store!
molecular formula C9H21NO3<br>(CH3CHOHCH2)3N<br>C9H21NO3 B086542 Triisopropanolamine CAS No. 122-20-3

Triisopropanolamine

Cat. No. B086542
M. Wt: 191.27 g/mol
InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05391734

Procedure details

3 g of tris-(2-hydroxypropyl)amine and 1 g of SnO2 doped with sulfuric acid were heated in a manner similar to that described in Example 3 for a period of 1 h at 250° C. There were obtained, in addition to 50 wt % of educt, 30 wt % of N-(2-hydroxypropyl)-2,6-dimethylmorpholine.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
SnO2
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:13])[CH2:3][N:4]([CH2:9][CH:10]([OH:12])[CH3:11])[CH2:5][CH:6](O)[CH3:7].S(=O)(=O)(O)O>>[OH:1][CH:2]([CH3:13])[CH2:3][N:4]1[CH2:9][CH:10]([CH3:11])[O:12][CH:6]([CH3:7])[CH2:5]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC(CN(CC(C)O)CC(C)O)C
Step Two
Name
SnO2
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated in a manner similar to

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CN1CC(OC(C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.